molecular formula C26H18BrClO6 B11069296 4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11069296
M. Wt: 541.8 g/mol
InChI Key: OUGKWMRGJDPQIN-UHFFFAOYSA-N
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Description

4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the phenoxy and methoxy groups. Key steps include:

    Formation of the Chromene Core: This involves cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: This step often involves nucleophilic substitution reactions where the phenoxy group is introduced using reagents like phenol derivatives.

    Bromination and Chlorination:

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene structure, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenation Reagents: Bromine, chlorine.

    Methylation Reagents: Dimethyl sulfate, methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of halogenated phenoxy groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new drugs. The presence of multiple functional groups allows for the exploration of its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione exerts its effects depends on its interaction with molecular targets. These interactions may involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H18BrClO6

Molecular Weight

541.8 g/mol

IUPAC Name

4-[3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl]-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C26H18BrClO6/c1-31-20-8-6-14(10-15(20)13-32-22-9-7-16(27)11-19(22)28)18-12-23(29)34-25-17-4-2-3-5-21(17)33-26(30)24(18)25/h2-11,18H,12-13H2,1H3

InChI Key

OUGKWMRGJDPQIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43)COC5=C(C=C(C=C5)Br)Cl

Origin of Product

United States

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